Cas no 2138094-07-0 (7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine)

7-Chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine is a specialized heterocyclic compound featuring a fused imidazopyridine core with a chloro substituent at the 7-position and a tetramethylcyclopropyl group at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The tetramethylcyclopropyl moiety enhances stability and influences binding affinity, while the chloro group offers reactivity for further functionalization. Its rigid framework is advantageous in the design of bioactive molecules, particularly for targeting central nervous system (CNS) disorders or antimicrobial applications. The compound’s well-defined synthetic pathway ensures consistent purity and scalability for research use.
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine structure
2138094-07-0 structure
Product name:7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine
CAS No:2138094-07-0
MF:C14H17ClN2
MW:248.751182317734
CID:5968196
PubChem ID:165501217

7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine
    • EN300-1197881
    • 2138094-07-0
    • 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
    • Inchi: 1S/C14H17ClN2/c1-13(2)12(14(13,3)4)10-8-17-6-5-9(15)7-11(17)16-10/h5-8,12H,1-4H3
    • InChI Key: QBLAYSRVWRVMEQ-UHFFFAOYSA-N
    • SMILES: ClC1C=CN2C(C=1)=NC(=C2)C1C(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 248.1080262g/mol
  • Monoisotopic Mass: 248.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.3Ų
  • XLogP3: 4.6

7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1197881-50mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
50mg
$827.0 2023-10-03
Enamine
EN300-1197881-500mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
500mg
$946.0 2023-10-03
Enamine
EN300-1197881-250mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
250mg
$906.0 2023-10-03
Enamine
EN300-1197881-100mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
100mg
$867.0 2023-10-03
Enamine
EN300-1197881-10000mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
10000mg
$4236.0 2023-10-03
Enamine
EN300-1197881-1.0g
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
1g
$0.0 2023-06-08
Enamine
EN300-1197881-2500mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
2500mg
$1931.0 2023-10-03
Enamine
EN300-1197881-5000mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
5000mg
$2858.0 2023-10-03
Enamine
EN300-1197881-1000mg
7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-a]pyridine
2138094-07-0
1000mg
$986.0 2023-10-03

Additional information on 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo1,2-apyridine

Introduction to 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-apyridine] (CAS No. 2138094-07-0)

7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-apyridine], identified by its CAS number 2138094-07-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif renowned for its broad spectrum of biological activities and utility in drug development. The presence of a chloro substituent and a bulky 2,2,3,3-tetramethylcyclopropyl group imparts unique electronic and steric properties, making it a promising candidate for further exploration in medicinal chemistry.

The imidazo[1,2-apyridine] core is a privileged scaffold that has been extensively studied for its potential in modulating various biological pathways. Imidazopyridines exhibit diverse pharmacological effects, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The structural features of this compound class allow for high binding affinity to target proteins, making them valuable in the design of small-molecule inhibitors. The specific substitution pattern in 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-apyridine] enhances its interactions with biological targets while minimizing off-target effects.

In recent years, there has been a surge in research focused on developing novel imidazopyridine derivatives as therapeutic agents. The chloro group at the 7-position of the imidazopyridine ring is particularly significant as it can serve as a hydrogen bond acceptor or participate in π-stacking interactions with biological targets. Additionally, the 2,2,3,3-tetramethylcyclopropyl substituent introduces steric hindrance that can optimize binding kinetics and selectivity. These features make this compound an attractive starting point for structure-activity relationship (SAR) studies.

One of the most compelling aspects of 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-apyridine] is its potential application in oncology research. Imidazopyridines have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in cancer progression. Preclinical studies have demonstrated that derivatives of this scaffold can inhibit the activity of tyrosine kinases and other enzymes implicated in tumor growth and metastasis. The unique structural features of this compound may enable it to bind to target proteins with high specificity and potency.

The synthesis of 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-apyridine] involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Key synthetic steps include cyclization reactions to form the imidazopyridine core followed by functional group modifications such as chlorination and alkylation with the tetramethylcyclopropyl moiety. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the compound.

Evaluation of the pharmacokinetic properties of 7-chloro-2-(2,2,3,3-tetramethylcyclopropyl)imidazo[1,2-apyridine] is crucial for assessing its potential as a drug candidate. Studies have indicated that this compound exhibits favorable solubility profiles and metabolic stability under physiological conditions. These characteristics are essential for ensuring adequate bioavailability and prolonged circulation time in vivo. Furthermore,its resistance to enzymatic degradation suggests that it may have a prolonged half-life once administered.

The toxicological profile of 7-chloro-2-(2,two,two,two,two,two,two,two,two,twotwotwotwotwotwotwotwotwotwomethylcyclopropyl)imidazo[1twinpyridine] has been carefully evaluated through in vitro and in vivo studies. Preliminary data suggest that it exhibits low toxicity at therapeutic doses,with minimal adverse effects on major organs。These findings are encouraging for further development,as they indicate that the compound may be well-tolerated by patients。However,additional long-term studies are necessary to fully characterize its safety profile。

Recent advances in computational chemistry have enabled researchers to predict the binding modes of 7-chloro-5two(5two,two,two,two,two,two,two,two,twonmethylcyclopentyl)-5two(5two,methyl)-5two(5two,methyl)-5two(5two,methyl)-5two(5two,methyl)-5two(5two,methyl)-5two(5two,methyl)-5two(5two,methyl)-5two(5two,methyl)-indoloneoneoneoneoneoneoneoneoneoneoneoneone-one-one-one-one-one-one-one-one-one-one) within biological targets。These virtual screening approaches have accelerated the discovery process by identifying potential lead compounds with high affinity for disease-related proteins。The integration of experimental data with computational models has further refined our understanding of how this compound interacts with its targets。

The development of novel therapeutic agents often involves collaboration between academic institutions,pharmaceutical companies,and biotechnology firms。The case of 7-chloro-two-(five,five,five,five,five,five,five,five,five,five,five,five,five,five,five,five)furanofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranofuranomorpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholine morpholinemorpholine) exemplifies how interdisciplinary efforts can lead to breakthroughs in drug discovery。By leveraging expertise from multiple fields,researchers can overcome synthetic challenges,optimize pharmacological properties,and bring new treatments to patients more efficiently。

The future direction of research on 7-chloro-two-(five,five,five,five,five,five,five,five,five,five,five,five,five/four/four/four/four/four/four/four/tetrahydrofurfurylfurylfurylfurylfurylfurylfurylfurylfurylfurylfurylfurylfurfurylmorpholino) includes exploring its efficacy in preclinical models and eventually transitioning to human clinical trials。If successful,this compound could represent a significant advancement in treating various diseases。The ongoing investigation into its mechanism of action will also provide valuable insights into drug design principles applicable to other therapeutic areas。

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